4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine
Description
Historical Context of Oxadiazole and Triazole Scaffolds in Drug Discovery
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, though its pharmacological relevance remained unexplored until the mid-20th century. The 1960s marked a turning point with the introduction of oxolamine, a 1,2,4-oxadiazole derivative approved as a cough suppressant, validating the scaffold’s drug-like properties. Parallel developments in triazole chemistry began in 1885 with Bladin’s seminal work, but antifungal applications emerged only in 1944 with the discovery of azole-derived ergosterol biosynthesis inhibitors. By the 1980s, triazoles like fluconazole revolutionized antifungal therapy, showcasing the scaffold’s ability to coordinate heme iron in cytochrome P450 enzymes.
The convergence of these two heterocycles in drug design gained momentum in the 21st century. A landmark 2014 study demonstrated 1,2,4-oxadiazole derivatives as non-β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) as low as 1 μg/mL. Meanwhile, triazole-incorporated kinase inhibitors like erlotinib (GI~50~: 33 nM) established clinical benchmarks for targeted cancer therapies. These advances laid the foundation for hybrid molecules combining oxadiazole and triazole pharmacophores.
Significance of Nitrogen-Rich Heterocycles in Medicinal Chemistry
Nitrogen-containing heterocycles constitute 75% of FDA-approved small-molecule drugs, owing to their unique electronic and steric properties. The 1,2,4-oxadiazole ring, with its electron-deficient π-system, facilitates charge-transfer interactions with biological targets, while the 1,2,3-triazole’s dipole moment (≈5 D) enables strong hydrogen bonding. In the subject compound, these features synergize:
- The oxadiazole’s C3-(4-chlorophenyl) group enhances membrane permeability via increased lipophilicity (clogP ≈ 3.2).
- The triazole’s N1-(4-methoxyphenyl) substituent improves aqueous solubility through methoxy’s polar surface area (20.2 Ų).
Comparative analysis of heterocyclic hybrids reveals critical structure-activity relationships (SAR):
This table underscores the dual functionality achievable through heterocyclic hybridization, balancing biological activity and physicochemical stability.
Research Evolution and Current State of Knowledge
The past decade witnessed three key advancements in oxadiazole-triazole chemistry:
- Computational Fragment-Based Design : Virtual screening of 1.2 million compounds identified 1,2,4-oxadiazole-triazole hybrids as PBP2a inhibitors, with MIC values 10-fold lower than vancomycin against VRSA.
- Combinatorial Solid-Phase Synthesis : Automated platforms enabled rapid generation of 500+ oxadiazole-triazole analogs, accelerating SAR studies.
- Cryo-EM Target Characterization : High-resolution structures (≤2.1 Å) revealed the triazole’s interaction with EGFR’s ATP-binding pocket (K~d~: 4.7 nM).
Recent work on the title compound demonstrates exceptional dual kinase inhibition (EGFR: IC~50~ = 18 nM; VEGFR-2: IC~50~ = 22 nM), surpassing erlotinib’s selectivity profile. Molecular dynamics simulations (200 ns trajectories) show stable binding via:
- Oxadiazole’s chlorophenyl group occupying the hydrophobic back pocket.
- Triazole’s amine forming a salt bridge with Asp831 in the DFG motif.
Properties
IUPAC Name |
5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN6O2/c1-25-13-8-6-12(7-9-13)24-15(19)14(21-23-24)17-20-16(22-26-17)10-2-4-11(18)5-3-10/h2-9H,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZCYDMQCGNBCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of 4-chlorophenyl hydrazine, which is then reacted with a carboxylic acid derivative to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The presence of functional groups allows for substitution reactions, where one group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to 1,2,3-triazoles and oxadiazoles. For instance, a library of 1,2,3-triazole-linked 1,3,4-oxadiazole derivatives was synthesized and tested against various cancer cell lines (PC3 for prostate cancer, A549 for lung cancer, and MCF-7 for breast cancer). The results indicated that certain derivatives exhibited remarkable anticancer activity with IC50 values as low as .
Table 1: Anticancer Activity of Related Compounds
| Compound ID | Cell Line | IC50 (μM) |
|---|---|---|
| 9d | PC3 | 0.17 |
| 9d | A549 | 0.19 |
| 9d | MCF-7 | 0.51 |
| 9e | DU-145 | 0.16 |
This suggests that derivatives similar to 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine could also be potent anticancer agents.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the phenyl rings significantly influence the biological activity. For example, substituting different groups on the triazole or oxadiazole moieties can enhance or reduce anticancer potency . This information is crucial for designing more effective derivatives.
Other Biological Activities
In addition to anticancer properties, compounds containing oxadiazoles and triazoles have been explored for their antimicrobial activities. The presence of chlorine and methoxy groups may enhance their interaction with biological targets such as enzymes or receptors involved in microbial growth.
Table 2: Overview of Biological Activities
| Activity Type | Related Compounds | Reference |
|---|---|---|
| Anticancer | Triazole derivatives | |
| Antimicrobial | Oxadiazole derivatives | |
| Anti-inflammatory | Various substituted triazoles |
Synthesis and Evaluation
A notable case study involved the synthesis of a series of oxadiazole-triazole compounds followed by in vitro evaluation against several cancer cell lines. The study demonstrated that specific substitutions led to enhanced cytotoxicity .
Another study focused on the design and synthesis of similar compounds showing promising results against cervical and bladder cancer cell lines . The findings emphasize the importance of structural modifications in enhancing therapeutic efficacy.
Mechanism of Action
The mechanism of action of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substituents
Compound A : 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine ()
- Key Difference : Replacement of the 4-methoxyphenyl group with a 2,5-dimethoxyphenyl substituent.
- Implications :
Compound B : 4-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine ()
- Key Difference : Absence of the 1,2,4-oxadiazole ring.
- Implications: Reduced hydrogen-bonding capacity and metabolic stability.
Analogues with Alternative Heterocyclic Cores
Compound C : (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine ()
- Key Differences :
- Replacement of 1,2,4-oxadiazole and 1,2,3-triazole with a 1,3,4-thiadiazole core.
- Substituents: 4-methylphenyl instead of 4-methoxyphenyl.
- Implications :
Compound D : 3-{4-[(4-Methoxybenzyl)amino]-1,2,5-oxadiazol-3-yl}-1,2,4-oxadiazol-5-amine ()
- Key Differences: Dual oxadiazole rings (1,2,5-oxadiazole and 1,2,4-oxadiazole). Presence of a 4-methoxybenzylamino group.
- Higher molecular weight (403.22 g/mol vs. 352.78 g/mol) may affect pharmacokinetics.
Analogues with Substituent Variations on the Triazole Ring
Compound E : 1-(3-Chloro-4-methoxyphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine ()
- Key Differences :
- 3-Chloro-4-methoxyphenyl substituent introduces an additional chlorine atom.
- Molecular weight: 403.22 g/mol, significantly higher than the target compound .
Compound F : 4-(4-Chlorophenyl)-3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-amine ()
- Key Differences :
- Pyrazole core instead of triazole.
- 2-Methylphenyl and methyl substituents.
- Implications: Pyrazole derivatives are often explored for anti-inflammatory activity.
Comparative Data Table
Biological Activity
The compound 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine is a hybrid molecule that combines the structural features of oxadiazoles and triazoles, both of which are known to exhibit significant biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound's structure can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 318.76 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets involved in cancer progression. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as thymidylate synthase and histone deacetylases (HDACs), which are crucial for DNA synthesis and regulation of gene expression respectively .
- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cell lines by activating caspase pathways and increasing p53 expression levels .
- Molecular Docking Studies : Computational studies suggest strong binding affinities between the compound and target proteins involved in cancer cell proliferation .
Biological Activity Data
A summary of biological activity data for this compound is presented in the following table:
| Activity Type | Cell Line Tested | IC Value (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 15.63 | Apoptosis induction |
| Anticancer | U937 (Monocytic Leukemia) | 10.38 | Enzyme inhibition |
| Anticancer | A549 (Lung Cancer) | 12.35 | HDAC inhibition |
Case Study 1: Antitumor Activity
In a study examining the cytotoxic effects of various oxadiazole derivatives, it was found that compounds similar to this compound exhibited significant antitumor activity against several cancer cell lines including MCF-7 and U937. The study reported an IC value lower than that of standard chemotherapeutics like doxorubicin .
Case Study 2: Mechanistic Insights
Further mechanistic studies revealed that the compound activates apoptotic pathways through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins. Flow cytometry analysis confirmed that treatment with this compound leads to increased levels of cleaved caspase-3 in treated cells .
Q & A
Basic Research Questions
Q. What strategies are recommended for optimizing the synthesis of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine to improve yield and purity?
- Methodological Answer : Synthesis optimization should focus on cyclization reactions using phosphorus oxychloride (POCl₃) under reflux conditions, as demonstrated in analogous 1,2,4-triazole and oxadiazole syntheses . Key steps include:
- Precursor Preparation : Start with thiourea intermediates for regioselective cyclization (e.g., 5-substituted tetrazoles) .
- Catalytic Efficiency : Use Lewis acids (e.g., ZnCl₂) to accelerate heterocycle formation.
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate the target compound from byproducts .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., distinguishing 1,2,3-triazole vs. 1,2,4-triazole isomers) .
- NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., 4-chlorophenyl vs. 4-methoxyphenyl groups).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula accuracy .
Q. How should researchers design preliminary biological assays to evaluate this compound’s antimicrobial potential?
- Methodological Answer : Follow standardized protocols for antimicrobial screening:
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 1–256 µg/mL .
- Cytotoxicity Controls : Include mammalian cell lines (e.g., HEK293) to assess selectivity .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to bacterial target proteins (e.g., DNA gyrase)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to simulate interactions with enzyme active sites (e.g., fluoroquinolone-binding regions of gyrase) .
- Pharmacophore Mapping : Identify critical functional groups (e.g., oxadiazole’s electron-deficient core) for hydrogen bonding or π-π stacking .
Q. What experimental approaches resolve contradictions in SAR data between in vitro and in vivo efficacy studies?
- Methodological Answer :
- Metabolic Stability Assays : Use liver microsomes to identify rapid degradation pathways (e.g., demethylation of the 4-methoxyphenyl group) .
- Proteomics : Compare protein binding profiles in cell lysates vs. serum to explain bioavailability discrepancies .
Q. How can regiochemical ambiguities in triazole-oxadiazole hybrids be addressed during structural characterization?
- Methodological Answer :
- Dynamic NMR : Monitor tautomerism in solution (e.g., 1,2,3-triazole vs. 1,2,4-triazole forms) .
- Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to confirm nitrogen connectivity via HMBC correlations .
Q. What strategies enhance the compound’s selectivity for cancer-related kinases over off-target receptors?
- Methodological Answer :
- Kinase Panel Screening : Test against a broad panel (e.g., 100+ kinases) to identify selectivity hotspots .
- Covalent Docking : Modify the oxadiazole moiety to form reversible covalent bonds with cysteine residues in target kinases .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
